![molecular formula C18H20N2O2 B5496126 (4-methoxyphenyl)[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B5496126.png)
(4-methoxyphenyl)[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methanol
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Overview
Description
(4-methoxyphenyl)[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methanol is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a methoxyphenyl group and a benzodiazole ring, which are connected through a methanol linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Enamine_000987, also known as (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol, HMS2749P11, HMS1396M19, NCGC00275894-01, or Oprea1_199541, is a compound that is part of the Enamine’s chemical library Enamine’s compounds are designed for phenotypic screens, which are powerful tools in repurposing, finding new mechanisms of action, investigating signaling pathways, and discovering new biological targets .
Mode of Action
Enamines are known to be reactive intermediates in various biochemical reactions . They are formed through a nucleophilic addition of amines to aldehydes and ketones, resulting in imines . The inherent reactivity of enamines may perturb the metabolic network .
Biochemical Pathways
Enamines and imines, such as those potentially formed by Enamine_000987, are short-lived reactive metabolites produced as reaction intermediates by multiple enzymes central to amino acid metabolism . These reactive molecules are prevalent in ubiquitous biochemical pathways . The potential for free enamine and imine species to persist in vivo was largely ignored prior to the characterization of the RidA proteins as enamine deaminases .
Pharmacokinetics
Enamine offers in vitro adme services, providing accurate and valuable information so important in early stages of drug discovery and development . Enamine’s Advanced Collection contains compounds that have lead-like properties with valuable pharmacophores such as carboxylic, primary amino, and amide groups .
Result of Action
Enamines are known to be crucial intermediates in singly occupied molecular orbital (somo) catalysis . The inherent reactivity of enamines may perturb the metabolic network .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like Enamine_000987. Gene expression can be altered by environmental factors such as food, drugs, or exposure to toxins . These changes can range from small to significant, altering the way certain genes in our system can be turned off or on . This highlights the importance of considering environmental factors when studying the effects of compounds like Enamine_000987.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 1-(propan-2-yl)-1H-1,3-benzodiazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can help in monitoring and controlling the reaction process, ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group in the compound can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4-methoxyphenyl)[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(4-methoxyphenyl)benzodiazole: Lacks the propan-2-yl and methanol groups, making it less complex.
1-(propan-2-yl)-1H-1,3-benzodiazole: Lacks the methoxyphenyl and methanol groups, resulting in different chemical properties.
(4-methoxyphenyl)methanol: Lacks the benzodiazole and propan-2-yl groups, leading to different reactivity.
Uniqueness
The uniqueness of (4-methoxyphenyl)[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methanol lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it offers a versatile platform for the development of new molecules and materials.
Properties
IUPAC Name |
(4-methoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)20-16-7-5-4-6-15(16)19-18(20)17(21)13-8-10-14(22-3)11-9-13/h4-12,17,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDVYOFCQYSTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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